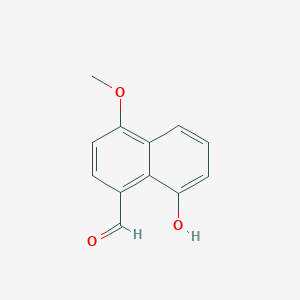![molecular formula C15H16N6OS3 B274482 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B274482.png)
2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that has been of interest to scientists due to its potential applications in the field of medicine. This compound is known to have various biochemical and physiological effects, which make it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes or proteins involved in the growth and proliferation of cancer cells or bacteria.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. These include inhibition of cell growth and proliferation, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels).
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide in lab experiments include its potent antimicrobial and anticancer properties, as well as its relatively low toxicity. However, the limitations of using this compound include its complex synthesis method and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
Future research on 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide could focus on the following areas:
1. Investigation of the compound's mechanism of action to better understand its potential therapeutic applications.
2. Optimization of the synthesis method to improve the yield and purity of the compound.
3. Evaluation of the compound's efficacy and toxicity in preclinical and clinical studies.
4. Development of novel drug delivery systems to improve the pharmacokinetics and pharmacodynamics of the compound.
5. Investigation of the compound's potential use in combination with other drugs or therapies for enhanced efficacy.
Synthesemethoden
The synthesis of 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide can be achieved through a multi-step process involving the use of various reagents and solvents. The exact method of synthesis may vary depending on the specific application and desired properties of the compound.
Wissenschaftliche Forschungsanwendungen
2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has been studied for its potential use in the treatment of various diseases, including cancer and bacterial infections. The compound has been shown to have antimicrobial and anticancer properties, making it a promising candidate for further research.
Eigenschaften
Molekularformel |
C15H16N6OS3 |
|---|---|
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H16N6OS3/c1-21-11(8-10-6-4-3-5-7-10)17-19-14(21)24-9-12(22)16-13-18-20-15(23-2)25-13/h3-7H,8-9H2,1-2H3,(H,16,18,22) |
InChI-Schlüssel |
OBIPFLGXRPRIAC-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)NC2=NN=C(S2)SC)CC3=CC=CC=C3 |
Kanonische SMILES |
CN1C(=NN=C1SCC(=O)NC2=NN=C(S2)SC)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-({[4-(Benzyloxy)benzyl]amino}methyl)benzoic acid](/img/structure/B274401.png)
![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B274402.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]-2-(4-methoxyphenyl)ethanamine](/img/structure/B274403.png)
![2-{2-[(Biphenyl-4-ylmethyl)amino]ethoxy}ethanol](/img/structure/B274406.png)
![3-[(Biphenyl-4-ylmethyl)amino]quinuclidine](/img/structure/B274407.png)
![N-(5-bromo-2-ethoxybenzyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B274409.png)
![1-{3-[(2-fluorobenzyl)oxy]phenyl}-N-methylmethanamine](/img/structure/B274410.png)

![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B274412.png)



![1-[[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylurea](/img/structure/B274429.png)